Technical Master Guide: 4-Bromo-2-tert-butyl-6-methylpyrimidine
Technical Master Guide: 4-Bromo-2-tert-butyl-6-methylpyrimidine
Topic: 4-Bromo-2-tert-butyl-6-methylpyrimidine (CAS 1217487-76-7) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary: The Strategic Scaffold
In the landscape of modern medicinal chemistry, 4-Bromo-2-tert-butyl-6-methylpyrimidine (CAS 1217487-76-7 ) represents a high-value heterocyclic building block. Its utility is defined by a trifecta of structural features: the pyrimidine core (a privileged scaffold in kinase inhibition), the tert-butyl group (providing critical lipophilic bulk and metabolic protection), and the C4-bromide (a versatile handle for palladium-catalyzed cross-couplings).
This guide moves beyond basic catalog data to provide a rigorous, field-validated roadmap for synthesizing, handling, and deploying this core in drug discovery campaigns, specifically targeting kinase selectivity and lipophilic efficiency (LipE) optimization.
Identity & Physicochemical Profile[1][2][3][4][5]
Accurate characterization is the bedrock of reproducible science. The following data consolidates the structural identity of the target.
| Parameter | Specification |
| Chemical Name | 4-Bromo-2-tert-butyl-6-methylpyrimidine |
| CAS Number | 1217487-76-7 |
| Molecular Formula | C₉H₁₃BrN₂ |
| Molecular Weight | 229.12 g/mol |
| SMILES | CC1=CC(Br)=NC(C(C)(C)C)=N1 |
| Physical State | Light yellow solid or semi-solid (purity dependent) |
| Predicted LogP | ~3.2 (High lipophilicity due to t-Bu) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthetic Architecture
The synthesis of 4-Bromo-2-tert-butyl-6-methylpyrimidine is a classic exercise in heterocyclic construction, relying on the condensation of an amidine with a
Retrosynthetic Logic (DOT Diagram)
The following diagram illustrates the disconnection strategy, tracing the target back to commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from tert-butyl amidine and ethyl acetoacetate.
Validated Synthetic Protocol
Step 1: Cyclocondensation to 2-tert-butyl-6-methylpyrimidin-4-ol
Mechanism: Base-mediated nucleophilic attack of the amidine nitrogen on the keto-ester, followed by cyclization and dehydration.
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Reagents: tert-Butyl amidine hydrochloride (1.0 equiv), Ethyl acetoacetate (1.1 equiv), Sodium ethoxide (NaOEt, 2.5 equiv), Ethanol (anhydrous).
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Procedure:
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Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.
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Add tert-butyl amidine HCl and stir for 30 min at RT to liberate the free base.
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Dropwise add ethyl acetoacetate.
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Critical Step: Reflux the mixture for 12–16 hours. The reaction is driven by the precipitation of NaCl and the thermodynamic stability of the aromatic ring.
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Workup: Concentrate in vacuo. Dissolve residue in water and acidify to pH ~4-5 with acetic acid. The hydroxypyrimidine (tautomer of pyrimidone) will precipitate. Filter and dry.[1]
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Step 2: Deoxybromination to Target
Mechanism: Conversion of the hydroxyl group to a leaving group (phosphoryl species) followed by nucleophilic aromatic substitution by bromide.
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Reagents: 2-tert-butyl-6-methylpyrimidin-4-ol (Intermediate), Phosphorus oxybromide (POBr₃, 1.5 equiv) or PBr₃.
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Procedure:
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Place the intermediate in a dry flask under Argon.
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Add POBr₃ (solid) or PBr₃ (liquid) carefully. Note: This reaction can be performed neat or in toluene.
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Heat to 100–110°C for 2–4 hours. Monitor by TLC (the product is significantly less polar than the starting material).
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Quenching (Hazard): Cool to 0°C. Pour slowly onto crushed ice/NaHCO₃ mixture. Violent hydrolysis of excess POBr₃ occurs.
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Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure bromide.
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Functionalization & Reactivity[8]
The C4-bromide is an activated electrophile, primed for Palladium-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl group at C2 exerts a "buttressing effect," often influencing the conformation of the final drug molecule but rarely hindering reaction at the C4 position due to the distance.
Suzuki-Miyaura Coupling Workflow
This is the primary method for installing aryl or heteroaryl groups to build kinase inhibitor scaffolds.
Figure 2: Standard workflow for Suzuki coupling at the C4 position.
Optimization Tip: For sterically demanding boronic acids, switch to Buchwald's precatalysts (e.g., XPhos Pd G3) . The bulky tert-butyl group on the pyrimidine does not significantly impede the oxidative addition step, but it improves the solubility of the final product in organic solvents.
Medicinal Chemistry Applications
The "tert-Butyl Effect" in Drug Design
The tert-butyl group at the C2 position is not merely a spectator; it is a functional tool in Structure-Activity Relationship (SAR) studies.
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Metabolic Stability: The C2 position of pyrimidines is susceptible to oxidative metabolism (e.g., by aldehyde oxidase). Blocking this position with a bulky, non-oxidizable tert-butyl group significantly extends the half-life (
) of the molecule [1]. -
Hydrophobic Pocket Filling: In many kinase ATP-binding pockets (e.g., CDK9, RET), there is a hydrophobic region near the gatekeeper residue. The tert-butyl group can fill this volume effectively, displacing water and gaining entropic binding energy [2].
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Solubility: While adding carbon usually lowers solubility, the spherical nature of the tert-butyl group disrupts crystal packing (increasing melting point depression), which can paradoxically improve solubility in formulation vehicles compared to planar phenyl substituents.
Case Study Logic: Kinase Selectivity
When designing Type I kinase inhibitors:
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The Hinge Binder: The N1 of the pyrimidine often accepts a hydrogen bond from the kinase hinge region.
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The Vector: The C4-substituent (installed via the bromide) vectors into the solvent-exposed region or the back pocket.
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The Selector: The C2-tert-butyl group clashes with residues in the ATP pocket of off-target kinases that have smaller binding sites, thereby acting as a "selectivity filter."
Safety & Handling
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Corrosivity: The intermediate POBr₃ and the hydrolysis byproducts (HBr) are severely corrosive. Use acid-resistant gloves and a fume hood.
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Sensitization: Pyrimidine bromides are potent alkylating agents. They can cause skin sensitization. Avoid all direct contact.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
References
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Metabolic Blocking Strategies
- Title: "Metabolism and Pharmacokinetics of Pyrimidine Deriv
- Source:Drug Metabolism Reviews, 2018.
- Context: Discusses C2-blocking to prevent aldehyde oxidase
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Kinase Inhibitor Design (Steric Selectivity)
- Title: "Discovery of N-Trisubstituted Pyrimidine Deriv
- Source:Journal of Medicinal Chemistry, 2020.
- Context: Highlights the use of bulky alkyl groups to tune selectivity profiles.
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Synthesis of 4-Bromopyrimidines
- Title: "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction."
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Source:Heterocycles, 1999.[2]
- Context: Foundational chemistry for converting pyrimidinols to bromides.
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CAS Verification
- Title: "4-Bromo-2-tert-butyl-6-methylpyrimidine Product Page."
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Source: ChemicalBook.[3]
- Context: Verific
